N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE
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Overview
Description
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopentanecarboxamide core with a phenyl group substituted with a sulfamoyl group and a methyl-oxazole moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting an appropriate amine with an α-haloketone under reflux conditions.
Sulfamoylation: The phenyl group is then sulfamoylated using sulfamoyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the amidation of the cyclopentanecarboxylic acid with the sulfamoyl-substituted phenyl oxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE
- N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPIONAMIDE
Uniqueness
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}CYCLOPENTANECARBOXAMIDE is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and biological properties compared to its similar compounds. This structural difference can influence its binding affinity to molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11-10-15(18-23-11)19-24(21,22)14-8-6-13(7-9-14)17-16(20)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAMEXUYYIGACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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